Product packaging for Methyl 1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 15366-34-4)

Methyl 1H-pyrazole-3-carboxylate

Cat. No.: B130275
CAS No.: 15366-34-4
M. Wt: 126.11 g/mol
InChI Key: ORUCTBNNYKZMSK-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemistry

The pyrazole ring system is a prominent and privileged scaffold in modern chemistry, largely due to its widespread presence in biologically active compounds. rsc.orgresearchgate.net This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical and physical properties. globalresearchonline.netias.ac.in The pyrazole nucleus is a key component in numerous pharmaceuticals, agrochemicals, and other functional materials. globalresearchonline.netnih.gov

In the realm of medicinal chemistry , the pyrazole scaffold is found in a variety of drugs with diverse therapeutic applications. researchgate.netnih.gov Notable examples include the anti-inflammatory drug celecoxib (B62257), the anticoagulant apixaban, and the anti-obesity agent rimonabant. researchgate.netnih.gov The versatility of the pyrazole ring allows it to interact with a range of biological targets, including enzymes and receptors. researchgate.net Researchers have successfully synthesized pyrazole derivatives with a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. mdpi.comeurekaselect.com The stability of the pyrazole ring to metabolic degradation, compared to other heterocycles like imidazole, further enhances its appeal as a drug scaffold. mdpi.com

The significance of the pyrazole core also extends to agrochemicals , where it is a constituent of various herbicides and insecticides. globalresearchonline.netnih.gov The ability to introduce diverse substituents onto the pyrazole ring allows for the fine-tuning of biological activity and physical properties, leading to the development of potent and selective crop protection agents.

The synthetic accessibility of pyrazoles is another crucial factor contributing to their importance. nih.gov A variety of synthetic methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloadditions, provide chemists with efficient routes to a wide array of substituted pyrazoles. nih.gov This synthetic tractability, coupled with its proven biological relevance, ensures that the pyrazole scaffold will remain a central focus of chemical research for the foreseeable future.

Overview of Research Trajectories for Pyrazole-3-carboxylate Derivatives

Research into pyrazole-3-carboxylate derivatives, a specific subclass of pyrazoles, is a vibrant and expanding area of chemical science. These compounds are characterized by a carboxylate group at the 3-position of the pyrazole ring, a feature that provides a convenient handle for further chemical modifications. The research trajectories for these derivatives are diverse, spanning from the development of novel synthetic methodologies to the exploration of their potential applications in various fields.

A primary focus of research is the synthesis of novel pyrazole-3-carboxylate derivatives. nih.gov Chemists are continually developing more efficient and regioselective methods to access these compounds. acs.org This includes one-pot synthesis procedures and the use of innovative catalysts to improve yields and reduce reaction times. nih.gov For instance, methods have been developed for the synthesis of pyrazole-3-carboxylates through the cyclization of hydrazone dianions with diethyl dioxalate. nih.gov

Another significant research trajectory is the exploration of the biological activities of pyrazole-3-carboxylate derivatives. eurekaselect.com These compounds have shown promise as anti-inflammatory agents, with studies demonstrating their ability to inhibit key enzymes in the inflammatory pathway. nih.gov Furthermore, research has indicated their potential as anticancer agents, with some derivatives exhibiting the ability to bind to DNA and inhibit cancer cell proliferation. jst.go.jp The ester and amide derivatives of pyrazole-3-carboxylic acid are of particular interest due to their diverse biological activities. researchgate.net

The use of pyrazole-3-carboxylates as building blocks in the synthesis of more complex heterocyclic systems is also a major area of investigation. rawdatalibrary.netdergipark.org.tr The carboxylate group can be readily converted into other functional groups, such as amides, hydrazides, and nitriles, which can then be used in cyclization reactions to form fused-ring systems like pyrazolopyridazinones. researchgate.netdergipark.org.tr These fused systems often exhibit unique pharmacological properties, making them attractive targets for drug discovery.

Recent studies have also focused on the development of pyrazole-3-carboxylate derivatives as inhibitors of specific enzymes, such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, which is a potential target for antimalarial drugs. nih.gov This highlights the growing interest in using these compounds for the development of targeted therapies.

Scope and Objectives of Current Methyl 1H-pyrazole-3-carboxylate Research

Current research on this compound is multifaceted, with several key objectives aimed at unlocking its full potential as a versatile chemical entity. The primary goals of ongoing studies are to expand its synthetic utility, explore its biological activity, and understand its fundamental chemical properties.

A major objective is to utilize this compound as a versatile starting material for the synthesis of a wide array of novel compounds. Researchers are actively exploring its reactivity to create more complex molecular architectures. This includes its use in the synthesis of substituted pyrazoles with potential applications in medicinal chemistry and materials science. For example, it can serve as a precursor for compounds like Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate and Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. biosynth.combldpharm.com

Another key area of focus is the investigation of the biological and pharmacological properties of this compound and its derivatives. While the broader class of pyrazoles is known for its biological activity, specific studies on this methyl ester are crucial to identify its potential therapeutic applications. acs.org Research is being conducted to evaluate its efficacy in various biological assays, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent. eurekaselect.comnih.govjst.go.jp For instance, recent research has identified pyrazole-containing compounds as potential inhibitors of phagocytosis in immune cytopenias. acs.org

Furthermore, a significant portion of current research is dedicated to the detailed characterization of this compound. This includes comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and computational studies to understand its electronic structure and reactivity. researchgate.netnih.gov This fundamental knowledge is essential for predicting its behavior in chemical reactions and for designing new derivatives with desired properties.

The development of efficient and scalable synthetic routes to this compound and its derivatives is also a critical objective. This is particularly important for its potential use in industrial applications, such as the production of fungicides, where related pyrazole carboxylates are key intermediates. acs.org

Table of Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₆N₂O₂ nih.gov
Molecular Weight 126.11 g/mol nih.govsigmaaldrich.com
IUPAC Name This compound nih.gov
CAS Number 15366-34-4 nih.govfishersci.com
Physical Form Solid sigmaaldrich.com

Established Synthetic Routes to Pyrazole-3-carboxylates

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. mdpi.com This [3+2] cycloaddition is a robust strategy for accessing a wide variety of substituted pyrazoles. nih.gov

The reaction of a 1,3-dicarbonyl compound with hydrazine furnishes the pyrazole ring. The regioselectivity of this reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the reaction of β-keto esters with hydrazines is a common route to pyrazole-3-carboxylates.

Another variation involves the use of α,β-unsaturated ketones and hydrazine derivatives. This reaction initially forms pyrazolines, which are then oxidized in situ to yield the aromatic pyrazole ring. mdpi.com The use of acetylenic ketones in reactions with hydrazine derivatives is also a well-established, over a century-old method for pyrazole synthesis, although it often results in a mixture of regioisomers. mdpi.com

The following table summarizes representative examples of cyclocondensation reactions for the synthesis of pyrazole-3-carboxylate derivatives.

Reactant 1Reactant 2ProductYieldReference
Diethyl oxalateArylhydrazine1,5-diaryl-1H-pyrazole-3-carboxylates60-66% mdpi.com
α,β-ethylenic ketonep-(4-(tert-butyl)phenyl)hydrazine1,3,5-trisubstituted pyrazole- mdpi.com
Acetylenic ketonesPhenylhydrazine (B124118)Regioisomeric pyrazoles- mdpi.com

One-Pot Synthesis Strategies

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for pyrazole-3-carboxylates. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.

One such approach involves a lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction to produce 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates in moderate to good yields with high regioselectivity. researchgate.net This method efficiently generates the necessary 4-aryl-2,4-diketoester intermediate in situ. researchgate.net

Another one-pot method for synthesizing highly substituted 1H-pyrazole-5-carboxylates starts from readily available 4-aryl-2,4-diketoesters and arylhydrazine hydrochlorides. researchgate.net A key feature of this process is the in-situ protection of the more reactive 2-carbonyl group with methoxyamine hydrochloride, which then directs the subsequent condensation cyclization with the arylhydrazine. researchgate.net

Furthermore, a rapid and efficient one-pot synthesis of pyrazoles has been developed starting from (hetero)arenes and carboxylic acids. This method proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

Regioselective and Stereocontrolled Synthesis Approaches

Controlling the regioselectivity in pyrazole synthesis is crucial as different regioisomers often exhibit distinct biological activities. nih.gov

Application of Trichloromethyl Enones for Regiocontrol

A significant advancement in the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. nih.govnih.gov The selectivity of the reaction is highly dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the 1,3-regioisomer is obtained in yields ranging from 37% to 97%. nih.govnih.gov Conversely, using the corresponding free hydrazine leads exclusively to the 1,5-regioisomer with yields between 52% and 83%. nih.govnih.gov

The trichloromethyl group serves as a precursor to the carboxyalkyl moiety, enabling a one-pot, three-component regioselective protocol. nih.govacs.org The reaction conditions, particularly the solvent, also play a crucial role in directing the selectivity. acs.org For instance, the synthesis of methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate and methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate has been achieved with good yields using this methodology. acs.org

Below is a table showcasing the regiocontrolled synthesis of pyrazole-3-carboxylates using trichloromethyl enones.

Hydrazine TypeProduct RegioisomerYield RangeReference
Arylhydrazine hydrochloride1,3-isomer37-97% nih.govnih.gov
Free arylhydrazine1,5-isomer52-83% nih.govnih.gov

Directed Functionalization at Specific Pyrazole Ring Positions

The direct functionalization of the pyrazole ring at specific positions offers an alternative to de novo synthesis for accessing substituted derivatives. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, allowing for the formation of new C-C and C-heteroatom bonds in a single step. rsc.org This approach avoids the need for pre-functionalized pyrazoles, which are often required in traditional cross-coupling reactions. rsc.org

For example, the reaction of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride with various alcohols, in the presence of a catalytic amount of pyridine, leads to the corresponding esters without opening the pyrazole ring. researchgate.net This demonstrates a method for derivatization at the 3-position of a pre-existing pyrazole core. researchgate.net

Derivatization and Functionalization Reactions of this compound

This compound can undergo various chemical transformations to yield a diverse range of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, such as in the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid from its ethyl ester using sodium hydroxide (B78521) in ethanol. chemicalbook.com

The pyrazole ring itself can be further functionalized. For instance, the nitrogen atoms can be alkylated. The synthesis of methyl 3-methyl-1H-pyrazole-4-carboxylate can be achieved through N-alkylation with alkyl halides.

Furthermore, the pyrazole ring can undergo substitution reactions. For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, an important intermediate for fungicides, highlights the introduction of fluorinated groups onto the pyrazole scaffold. google.com The preparation of methyl 4-nitro-1H-pyrazole-3-carboxylate demonstrates the nitration of the pyrazole ring. bldpharm.com

Esterification and Amidation Reactions

The carboxylate group of this compound and its acid chloride derivatives serves as a versatile handle for the synthesis of a wide array of ester and amide derivatives. These reactions are fundamental in modifying the compound's properties for various applications.

Esterification: The direct esterification of pyrazole carboxylic acids can be achieved through methods like the Schotten-Baumann reaction, where the corresponding acid chloride is reacted with an alcohol. For instance, new pyrazole carboxylic acid derivatives have been converted to their ester forms (4a-c) using this method. dergipark.org.tr Another approach involves the initial synthesis of 5-alkyl-3-amino-1H-pyrazoles from carboxylic acids, which begins with an esterification step. mdpi.com

Amidation: Amidation is a common transformation for this compound derivatives. The corresponding acid chlorides are readily converted into amides by reaction with various aliphatic and aromatic amines. dergipark.org.trresearchgate.net For example, 1H-Pyrazole-3-carboxylic acid chlorides can be easily transformed into the corresponding 1H-pyrazole-3-carboxylic acid amide derivatives. researchgate.net The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves the acylation of an amino group with a pyrazole carboxylic acid chloride. mdpi.com These amidation reactions are crucial for building more complex molecules with potential biological activities.

The following table summarizes examples of esterification and amidation reactions starting from pyrazole carboxylic acid derivatives.

Starting MaterialReagentReaction TypeProductReference
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidThionyl chloride, then various aminesAmidation1H-pyrazole-3-carboxamide derivatives researchgate.net
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid chlorideVarious alcoholsEsterificationPyrazole esters (4a-c) dergipark.org.tr
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid chlorideVarious aminesAmidationPyrazole amides (5a, 5b-f) dergipark.org.tr
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid chlorideVarious aminesAmidationN-substituted pyrazole-4-carboxamides mdpi.com
5-bromothiophene carboxylic acid3-methyl-1-phenyl pyrazol-5-amineAmidation5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal in the functionalization of the pyrazole ring in this compound and its derivatives. These reactions allow for the introduction of various substituents, which can significantly alter the chemical and biological properties of the molecule.

One common example is the nucleophilic aromatic substitution (NAS) on the pyrazole ring itself. Although the pyrazole ring has a moderate π-excessive character, which can disfavor nucleophilic attack, these reactions can be facilitated under certain conditions. For instance, the reaction of N-aryl substituted pyrazoles with nucleophiles may require harsh conditions and even the use of a catalyst like CuI. mdpi.com The difficulty of NAS reactions on pyrazole derivatives has limited their study. mdpi.com

Halogenation of the pyrazole ring, followed by nucleophilic substitution, is another important pathway. For example, 4-bromopyrazoles can be obtained and subsequently used in coupling reactions. nih.gov The synthesis of 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones involves the nucleophilic substitution of a chloro group on the pyrazole ring by a phenoxide. nih.gov

The following table provides examples of nucleophilic substitution reactions involving pyrazole derivatives.

Pyrazole DerivativeNucleophile/ReagentReaction TypeProductReference
N-aryl substituted pyrazoleAmineNucleophilic Aromatic SubstitutionN-substituted aminopyrazole mdpi.com
1-phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehydep-cresol/KOHNucleophilic Substitution3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov
1-chloro-2-nitrobenzeneAmineAromatic Nucleophilic SubstitutionN-substituted-2-nitroaniline mdpi.com

Oxidation and Reduction Pathways

Oxidation and reduction reactions are essential for modifying the functional groups attached to the pyrazole core and for the synthesis of pyrazole rings from precursors.

Oxidation: The oxidation of pyrazoline intermediates is a common method for synthesizing pyrazoles. organic-chemistry.org For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride form pyrazoline intermediates, which can then be oxidized in situ using bromine to yield a variety of pyrazoles. organic-chemistry.org A more environmentally friendly oxidation protocol involves heating pyrazolines in DMSO under an oxygen atmosphere. organic-chemistry.org The oxidation of alcohols attached to the pyrazole ring can yield the corresponding aldehydes. For example, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been prepared by the oxidation of the corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanol using FeCl3·6H2O catalyzed by TEMPO, which prevents over-oxidation to the carboxylic acid. umich.edu

Reduction: The reduction of nitro groups on pyrazole derivatives is a key step in the synthesis of various functionalized pyrazoles. For example, in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a nitro group on a phenyl ring attached to the pyrazole is reduced to an amino group using hydrazine hydrate. mdpi.com

The table below presents examples of oxidation and reduction reactions related to pyrazole synthesis and functionalization.

SubstrateReagent/ConditionsReaction TypeProductReference
Pyrazoline intermediateBromine or DMSO/O₂OxidationPyrazole organic-chemistry.org
(1,3-diaryl-1H-pyrazol-4-yl)methanolFeCl₃·6H₂O, TEMPOOxidation1,3-diaryl-1H-pyrazole-4-carbaldehyde umich.edu
2-nitrobenzaldehyde derivativeHydrazine hydrateReduction2-aminobenzaldehyde derivative mdpi.com

N-Alkylation and N-Substitution Strategies

N-alkylation and N-substitution of the pyrazole ring are crucial for creating diverse derivatives, as the substituent at the N1 position significantly influences the molecule's properties.

A variety of methods exist for the N-alkylation of pyrazoles. Traditional methods often involve the reaction of an N-unsubstituted pyrazole with an alkyl halide. acsgcipr.org However, these methods can sometimes lead to a mixture of regioisomers, especially with unsymmetrical pyrazoles. mdpi.com To address this, regioselective methods have been developed. For instance, using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid provides a good method for N-alkylation, with sterics often controlling the regioselectivity. mdpi.com

Enzymatic approaches have also emerged as highly selective methods for pyrazole N-alkylation. A two-enzyme cascade system has been reported to achieve methylation, ethylation, and propylation with excellent regioselectivity (>99%). nih.gov

The choice of reaction conditions can also influence the regioselectivity of N-substitution. For example, in the synthesis of pyrazole derivatives, acidic conditions can favor the formation of the 1,3-disubstituted regioisomer, while neutral or basic conditions at elevated temperatures tend to yield the 1,5-disubstituted product. acs.org

Below is a table summarizing different N-alkylation and N-substitution strategies for pyrazoles.

Pyrazole SubstrateAlkylating/Substituting AgentCatalyst/ConditionsProductKey FeatureReference
3-methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCamphorsulfonic acidN-alkylated pyrazoleSteric control of regioselectivity mdpi.com
PyrazoleHaloalkanesTwo-enzyme cascadeN-alkylated pyrazoleHigh regioselectivity (>99%) nih.gov
Pyrazole derivativeAlcohol or its derivativeCrystalline aluminosilicate (B74896) or aluminophosphateN-alkylpyrazole derivativeHigh yield under mild conditions google.com
PyrazoleHalomethanesDFT calculations used to predict site selectivityN-alkylated pyrazoleTheoretical prediction of regioselectivity researchgate.net

Synthesis of Hydrazide and Carbazate (B1233558) Derivatives

The ester functionality of this compound is a key precursor for the synthesis of hydrazide and carbazate derivatives, which are important intermediates for the construction of various heterocyclic systems and molecules with potential biological activity.

Hydrazide Synthesis: The most common method for preparing pyrazole-3-carbohydrazides is the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate. nih.gov For example, pyrazolopiridazinone derivatives have been obtained through cyclization reactions between pyrazole carboxylic acid and various hydrazines. dergipark.org.tr These hydrazides can then be used in condensation reactions to form hydrazone derivatives. nih.gov

Carbazate Synthesis: Carbazate derivatives can also be synthesized from pyrazole precursors. For instance, the condensation of 3-oxo-2-(phenyl-hydrazono)butanate with S-methyl-dithio-carbazate leads to the formation of Methyl 3-methyl-5-oxo-4-(phenyl-hydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate. nih.gov

The following table highlights examples of the synthesis of hydrazide and carbazate derivatives from pyrazole precursors.

Starting MaterialReagentProductReference
Methyl or Ethyl 1H-pyrazole-3-carboxylateHydrazine hydrate1H-pyrazole-3-carbohydrazide nih.gov
Pyrazole carboxylic acidVarious hydrazinesPyrazolopiridazinone derivatives dergipark.org.tr
3-oxo-2-(phenyl-hydrazono)butanateS-methyl-dithio-carbazateMethyl 3-methyl-5-oxo-4-(phenyl-hydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate nih.gov

Mechanistic Elucidation of Synthetic Transformations

Investigation of Reaction Mechanisms through Theoretical and Experimental Approaches

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, controlling regioselectivity, and designing new synthetic routes. A combination of theoretical and experimental approaches is often employed for this purpose.

Theoretical Approaches: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. They can be used to calculate the energies of reactants, transition states, and products, providing insights into the feasibility and selectivity of a reaction. For example, DFT studies have been used to investigate the N-alkylation of pyrazole derivatives with halomethanes, with local reactivity descriptors like Fukui functions helping to predict the site of interaction. researchgate.net Theoretical calculations have also been used to study the structure and properties of pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, in both the gas phase and in solution. researchgate.net

Experimental Approaches: Experimental studies, particularly using NMR spectroscopy, are essential for elucidating reaction pathways and identifying intermediates. researchgate.net For instance, NMR analysis has been used to investigate the selectivity of the reaction between trichloromethyl enones and hydrazines, revealing that the nature of the hydrazine (free base vs. hydrochloride salt) dictates the regioselectivity of the cyclocondensation. acs.org The regiochemistry of pyrazole formation from the reaction of 1,3-diketones with hydrazines has also been extensively studied, with reaction conditions such as the solvent and the presence of acid influencing the ratio of the resulting regioisomers. researchgate.net

The combination of these approaches provides a comprehensive understanding of the factors governing the synthesis of pyrazole derivatives. For instance, in the synthesis of pyrazolo[3,4-b]pyridines, the reaction mechanism was clarified by isolating and characterizing a pyrazolyl-enamine intermediate, which supported a domino aza-Michael-cyclization-dehydration sequence. mdpi.com

The table below provides examples of mechanistic investigations for reactions involving pyrazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B130275 Methyl 1H-pyrazole-3-carboxylate CAS No. 15366-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUCTBNNYKZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340565
Record name Methyl 1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-34-4
Record name Methyl 1H-pyrazole-3-carboxylate
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Record name Methyl 1H-pyrazole-3-carboxylate
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Synthetic Methodologies and Advanced Reaction Pathways for Methyl 1h Pyrazole 3 Carboxylate and Its Derivatives

Advanced Reaction Pathways

The synthesis of methyl 1H-pyrazole-3-carboxylate and its derivatives is profoundly influenced by the choice of catalysts and the specific reaction conditions employed. These factors are critical in determining the reaction's efficiency, yield, and, most importantly, its regioselectivity—the preferential formation of one constitutional isomer over another. Research has demonstrated that careful manipulation of catalysts, solvents, temperature, and reactants can steer the reaction towards the desired pyrazole (B372694) isomer, which is crucial for the development of targeted therapeutic agents and other specialized chemical applications.

A variety of catalytic systems, including those based on palladium, copper, rhodium, and iron, have been successfully utilized in pyrazole synthesis. rawdatalibrary.netnih.govnih.govjst.go.jp The conditions under which these reactions are performed—such as the type of solvent, the presence of a base, and the reaction temperature—play an equally important role in the outcome. acs.orgresearchgate.net

Influence of Catalysts on Reaction Pathways:

Transition-metal catalysts are instrumental in facilitating key bond-forming steps in pyrazole synthesis.

Palladium Catalysis: Palladium complexes are widely used, particularly in cross-coupling and arylation reactions to form substituted pyrazoles. For instance, palladium-catalyzed direct arylation has been shown to be a viable route for producing celecoxib (B62257) analogues. acs.org Pyrazole-3-carboxylates themselves can act as ligands in N-heterocyclic carbene (NHC) palladium complexes, which have shown catalytic activity in the arylation of other azoles. rawdatalibrary.net

Copper Catalysis: Copper salts, particularly Cu(I), are effective catalysts for cycloaddition reactions, such as the sydnone-alkyne cycloaddition (CuSAC), which provides a regioselective pathway to 1,4-disubstituted pyrazoles. nih.govresearchgate.netacs.org Copper catalysis has also been employed in the synthesis of borylated pyrazoles through aminoboration and borylative cyclization. nih.gov

Rhodium Catalysis: Rhodium-catalyzed cascade reactions have been developed to access complex pyrazole derivatives. These methods can involve a one-pot pyrazole formation and subsequent benzannulation from alkynes, enaminones, and hydrazine (B178648) hydrochlorides, yielding polysubstituted pyrazoles in moderate to good yields. nih.gov

Iron Catalysis: More sustainable and cost-effective iron-based catalysts have also been explored. For example, iron(III) oxide hydroxide (B78521) (FeO(OH)/C) has been used as a recyclable catalyst for the reduction of a nitro group in the synthesis of 1H-pyrazole-3-carboxamide derivatives. jst.go.jp Another system, FeCl₃·6H₂O catalyzed by TEMPO, has been used for the high-yield oxidation of pyrazolyl-methanol to the corresponding carbaldehyde without over-oxidation to the carboxylic acid. researchgate.netumich.edu

Impact of Reaction Conditions on Regioselectivity and Yield:

The regiochemical outcome of pyrazole synthesis, particularly when using asymmetrical precursors like substituted hydrazines and 1,3-dicarbonyl compounds, is highly sensitive to the reaction environment.

Solvent Effects: The choice of solvent can dramatically alter the regioselectivity. A notable example is the reaction of 1,3-diketones with methylhydrazine. While typically performed in ethanol, leading to mixtures of regioisomers, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer. acs.org In other cases, methanol (B129727) is chosen for its ability to dissolve reactants like phenylhydrazine (B124118) hydrochloride and for its role in the subsequent methanolysis of intermediate groups like trichloromethyl (-CCl₃) to the desired carboxymethyl ester. acs.org

Nature of Reactants: The form of the reactant can dictate the isomeric outcome. In the synthesis of methyl 1,3-diphenyl-1H-pyrazole-5(3)-carboxylate, using phenylhydrazine hydrochloride as the reactant overwhelmingly favors the 1,3-regioisomer. acs.org Conversely, using free phenylhydrazine under similar conditions leads to the 1,5-regioisomer as the major product. acs.org

Temperature and Reaction Time: Temperature is a critical parameter. Some reactions show no conversion at room temperature and require heating to proceed to completion. acs.org Optimization studies often involve adjusting the temperature and reaction time to maximize the yield and minimize the formation of byproducts. For instance, in one study, heating the reaction for 4 hours was sufficient to consume the starting enone, but a total of 16 hours was needed for the complete conversion to the final carboxymethyl ester product, achieving an 85% isolated yield. acs.org

The following tables present data from optimization studies, illustrating how variations in reaction conditions directly impact the synthesis of pyrazole derivatives.

Table 1: Optimization of Reaction Conditions for the Synthesis of Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate acs.org

EntryPhenylhydrazine·HCl (equiv.)SolventTemperature (°C)Time (h)Regioisomeric Ratio (1,3- / 1,5-)Isolated Yield (%)
11.2MeOHrt16N/ARecovered Starting Material
21.5MeOHrt16N/ARecovered Starting Material
31.2MeOHReflux497:375
41.5MeOHReflux497:381
51.5MeOHReflux1697:385
62.0MeOHReflux1697:384
71.5EtOHReflux1691:980

Data sourced from a study on regiocontrolled synthesis using trichloromethyl enones. The 1,5-regioisomer was consistently observed at 2-3% in all entries.

Table 2: Optimization for the Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate acs.org

EntryPhenylhydrazine (equiv.)SolventTemperature (°C)Time (h)Regioisomeric Ratio (1,5- / 1,3-)Isolated Yield (%)
11.2MeOHrt2486:1470
21.5MeOHrt2486:1475
31.2CHCl₃ then MeOHReflux24>98:280
41.5CHCl₃ then MeOHReflux24>98:283
51.2EtOHrt2480:2065

Data sourced from a study demonstrating solvent and reactant influence on regioselectivity.

These findings underscore the necessity of carefully selecting and optimizing both the catalytic system and the reaction conditions to achieve the desired outcome in the synthesis of this compound and its structurally diverse derivatives. acs.org

Advanced Spectroscopic and Crystallographic Characterization of Methyl 1h Pyrazole 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. In Methyl 1H-pyrazole-3-carboxylate, distinct signals are observed for the protons of the pyrazole (B372694) ring and the methyl ester group.

The protons on the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. For instance, in a derivative, the proton at position 4 (H-4) can be observed as a singlet. researchgate.net The chemical shifts of these protons are influenced by the electronic effects of the substituents on the ring. libretexts.org For example, the presence of an electron-withdrawing group can cause a downfield shift (to a higher ppm value) of the adjacent proton signals.

The methyl protons of the ester group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 3.7-3.9 ppm. The integration of these signals confirms the number of protons in each environment, further corroborating the molecular structure.

¹H NMR Data for this compound and Derivatives

CompoundSolventH-4 (ppm)H-5 (ppm)-OCH₃ (ppm)Other Protons (ppm)
This compoundNot specified~6.8~7.7~3.9-
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateCDCl₃6.99 (s)--1.22 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 7.31-7.43 (m, 3H, Ar-H), 7.71 (dd, 2H, Ar-H), 13.05 (bs, 1H, N-H)
Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylateCDCl₃6.88 (s)--1.17 (t, 3H, CH₃), 2.38 (s, 3H, CH₃), 4.16 (q, 2H, CH₂), 7.12-7.26 (m, 3H, Ar-H), 7.44 (d, 1H, Ar-H), 11.59 (bs, 1H, N-H)
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylateCDCl₃7.18 (s)-3.96 (s)1.39 (t, 3H, CH₃), 4.40 (q, 2H, CH₂), 6.98-7.08 (m, 2H, Ar-H), 7.28-7.37 (m, 1H, Ar-H), 7.70 (dd, 1H, Ar-H), 11.95 (bs, 1H, N-H)
Methyl 3-heptyl-1H-pyrazole-5-carboxylateCDCl₃----

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'bs' denotes broad singlet. Data sourced from various research articles. rsc.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the ester group is typically observed at a downfield chemical shift, often in the range of 160-165 ppm. The carbons of the pyrazole ring (C3, C4, and C5) exhibit characteristic chemical shifts that are sensitive to the substitution pattern on the ring. researchgate.net For instance, the chemical shifts at positions 3 and 5 can vary depending on the tautomeric form present in solution. researchgate.net The methyl carbon of the ester group appears at a much higher field, typically around 50-55 ppm. The assignment of these signals is often aided by comparison with data from known pyrazole derivatives and computational studies. researchgate.netresearchgate.net

¹³C NMR Data for this compound and Derivatives

CompoundSolventC=O (ppm)C3 (ppm)C4 (ppm)C5 (ppm)-OCH₃ (ppm)Other Carbons (ppm)
This compoundNot specified~163~140~110~133~52-
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateCDCl₃161.2146.5104.7141.3-13.8, 60.7, 125.5, 128.3, 128.7, 129.6
Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylateCDCl₃161.6146.1108.1141.1-14.0, 20.8, 60.9, 126.0, 128.6, 128.9, 129.5, 130.9, 135.9
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylateCDCl₃162.4143.1105.6142.455.714.2, 60.8, 111.5, 117.1, 121.4, 127.9, 129.7, 155.9

Data sourced from various research articles. rsc.org

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy is a highly specialized technique that provides direct insight into the chemical environment of nitrogen atoms. huji.ac.il Although less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, it is invaluable for studying nitrogen-containing heterocycles like pyrazoles. psu.eduacs.org

In pyrazoles, ¹⁵N NMR can distinguish between the two nitrogen atoms in the ring (N1 and N2). psu.edu The chemical shifts of these nitrogen atoms are sensitive to factors such as tautomerism, hydrogen bonding, and protonation. psu.eduacs.org For NH-pyrazoles, the chemical shifts measured in solution at room temperature often represent an average signal due to rapid proton transfer between the nitrogen atoms. psu.edu However, at low temperatures, the individual tautomers can be observed. psu.edu The differences in ¹⁵N chemical shifts between the solid state and solution can provide information about intermolecular hydrogen bonding. psu.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

A strong absorption band is typically observed in the region of 1710-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. rsc.org The N-H stretching vibration of the pyrazole ring usually appears as a broad band in the range of 3100-3300 cm⁻¹. rsc.org The C-H stretching vibrations of the pyrazole ring and the methyl group are observed around 2900-3100 cm⁻¹. rsc.org The pyrazole ring itself exhibits several characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹). researchgate.net For instance, C=N and C=C stretching vibrations can be found in the 1400-1600 cm⁻¹ range. mdpi.com

FT-IR Data for this compound and Derivatives

CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Pyrazole Ring Vibrations (cm⁻¹)
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate17263192-1242, 1139, 762
Ethyl 5-o-tolyl-1H-pyrazole-3-carboxylate1731, 17203140-1246, 1150, 765
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate17343317-1493, 1265, 1249, 1145, 748
Ethyl 5-(4-acetamidophenyl)-1H-pyrazole-3-carboxylate17153343, 3211-1542, 1253, 836, 773

Data sourced from a research article. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For pyrazole derivatives, fragmentation can involve the cleavage of the pyrazole ring. researchgate.net The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. For instance, in some pyrazoline derivatives, a characteristic fragmentation involves the loss of a pyridinyl ion derivative. researchgate.net The McLafferty rearrangement is another common fragmentation pattern observed in molecules containing a carbonyl group. youtube.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For this compound derivatives, it elucidates molecular geometry, regiochemistry, and the intricate network of intermolecular interactions that govern crystal packing.

Single crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles within a molecule. iucr.org This technique has been extensively used to characterize various pyrazole derivatives. nih.govresearchgate.net For example, the structure of methyl 1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate was determined to crystallize in the triclinic space group P-1. researchgate.netscispace.com X-ray analysis is also invaluable for unambiguously confirming the regiochemistry of a reaction, such as identifying the specific position of a substituent on the pyrazole ring. scispace.com In one study, X-ray crystallography confirmed that a bromination reaction occurred specifically at the C-3 position of a pyrazolo[3,4-c]pyrazole (B14755706) core. rsc.org

Crystallographic Data for Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate. researchgate.neteurjchem.com
ParameterValue
Chemical FormulaC₁₃H₁₂Cl₂N₂O₂
Formula Weight299.15 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.0505(10)
b (Å)12.3189(11)
c (Å)29.184(3)
α (°)88.565(4)
β (°)89.296(4)
γ (°)76.833(4)
Volume (ų)4217.0(7)
Z12

The solid-state structures of pyrazole derivatives are often stabilized by extensive hydrogen bonding networks. nih.gov The NH group of the pyrazole ring is a classic hydrogen bond donor, while the nitrogen atoms and carbonyl oxygen of the carboxylate group act as acceptors. researchgate.netresearchgate.net These interactions, such as N-H···O and N-H···N hydrogen bonds, link molecules together to form supramolecular architectures like chains, dimers, and sheets. eurjchem.comresearchgate.netnih.gov In the crystal structure of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, intermolecular C-H···O hydrogen bonds stabilize the crystal structure, forming molecular sheets. researchgate.neteurjchem.com In other pyrazole derivatives, strong N-H···N and N-H···O hydrogen bonds can lead to the formation of centrosymmetric tetramers, which are further stabilized by π–π stacking interactions. iucr.orgnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. iucr.org This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing forces. For derivatives of this compound, Hirshfeld analysis reveals the relative contributions of different interactions to the total surface area. scispace.comeurjchem.com In the case of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, contacts involving hydrogen atoms (H···H, Cl···H, C···H, O···H, N···H) dominate, accounting for a significant portion of the intermolecular interactions. scispace.com This method allows for a quantitative comparison of the interaction patterns between different molecules in the asymmetric unit or between different crystal structures. iucr.org

Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface for Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate. scispace.com
Interaction TypeRelative Contribution (%)
H···H32.0
Cl···H/H···Cl20.9
C···H/H···C15.6
O···H/H···O13.9
N···H/H···N6.3
Cl···Cl5.0
Cl···O/O···Cl2.1
Cl···C/C···Cl1.3
C···O/O···C0.7
O···O0.5
N···N0.4

Computational Chemistry and Theoretical Modeling of Methyl 1h Pyrazole 3 Carboxylate

Quantum Chemical Studies

Quantum chemical studies offer a microscopic perspective on the intrinsic properties of Methyl 1H-pyrazole-3-carboxylate. These computational methods are crucial for understanding the molecule's stability, electronic transitions, and potential interaction sites.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry, including bond lengths and angles. researchgate.netmedicalresearchjournal.org These calculations provide a detailed understanding of the molecule's three-dimensional structure and the distribution of electrons, which are fundamental to its chemical behavior. Theoretical calculations for related pyrazole compounds have shown a strong correlation between computed and experimental geometric parameters. bhu.ac.in The choice of the functional and basis set, such as B3LYP/6-31G*, is critical for obtaining accurate results for properties like electronic and charge transfer characteristics. jcsp.org.pkresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For various pyrazole derivatives, HOMO-LUMO analysis has been used to predict their stability and reactivity. jcsp.org.pkresearchgate.net For instance, a smaller energy gap can indicate better electron delocalization within the molecule. jcsp.org.pk

Below is a table showcasing representative HOMO-LUMO energy data for pyrazole-related compounds, illustrating the insights gained from FMO analysis.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyrazole-Carboxamide 4-5.44-1.214.23
Pyrazole-Carboxamide 5-5.56-1.244.32
Pyrazole-Carboxamide 6-5.63-1.414.21
Pyrazole-Carboxamide 7-5.37-1.374.00
Pyrazole-Carboxamide 8-5.67-1.793.88

Data sourced from studies on pyrazole-carboxamide derivatives, calculated at the B3LYP/6-31G level of theory.* researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer (ICT). researchgate.net These interactions, also known as donor-acceptor interactions, are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and more significant charge delocalization. NBO analysis can identify the key orbital interactions responsible for the stability of the molecule and can be used to understand how charge is distributed and transferred between different parts of the molecule. walisongo.ac.id

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov Green areas correspond to neutral potential. By visualizing the MEP, researchers can predict how a molecule will interact with other charged species, providing insights into its chemical reactivity and biological activity. nih.gov For pyrazole-containing compounds, MEP analysis helps in identifying the most electron-rich and electron-poor regions, which is crucial for understanding their interaction with biological targets. researchgate.net

Theoretical Vibrational Mode Analysis

Theoretical vibrational mode analysis, often performed using DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. iu.edu.sa By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and rocking motions of different functional groups. derpharmachemica.comsemanticscholar.org For pyrazole derivatives, theoretical calculations have been successfully used to assign the vibrational modes of the pyrazole ring and its substituents. researchgate.net This analysis is crucial for confirming the molecular structure and understanding the intramolecular dynamics. The calculated frequencies are often scaled by a factor to better match the experimental data. semanticscholar.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the conformational landscape and dynamic behavior of molecules over time. nih.gov For flexible molecules like this compound, which may have different possible spatial arrangements of its atoms (conformers), MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. iu.edu.sa This information is critical for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological receptor. Conformational analysis helps in determining the most probable three-dimensional structure of the molecule, which is essential for structure-activity relationship studies and drug design. iu.edu.sa

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Analysis of Binding Modes and Key Interacting Residues

In studies of more complex pyrazole derivatives, the pyrazole ring itself is often crucial for establishing key interactions within the protein's binding pocket. These interactions can include hydrogen bonds involving the pyrazole nitrogens and pi-stacking interactions with aromatic residues. The carboxylate group can also participate in hydrogen bonding or ionic interactions with appropriate residues in the active site.

For instance, in the broader context of pyrazole-containing compounds, interactions with residues such as leucines, valines, and phenylalanines are commonly observed, contributing to the stability of the ligand-protein complex. However, without specific docking studies on this compound, a precise list of its key interacting residues with any given protein target cannot be definitively provided.

Pharmacological and Biological Activity Investigations of Methyl 1h Pyrazole 3 Carboxylate Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of Methyl 1H-pyrazole-3-carboxylate derivatives has been a primary area of research, with numerous studies demonstrating their activity against a range of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A variety of this compound derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown promise against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Several studies have highlighted the effectiveness of these derivatives. For instance, certain pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 1.9/7.8 µg/ml to 3.9/7.8 µg/ml. jocpr.com These compounds were also found to be effective against Staphylococcus aureus and Klebsiella planticola. jocpr.com Naphthyl-substituted pyrazole-derived hydrazones have shown potent growth inhibition of Gram-positive strains and Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/ml. nih.gov Furthermore, some pyrazole (B372694) derivatives have been identified as potent inhibitors of DNA gyrase, a crucial bacterial enzyme, with MIC values as low as 12.5 μg/ml against both Gram-positive and Gram-negative bacteria. nih.gov

In a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles, all synthesized compounds exhibited antimicrobial activities against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) with MIC values ranging from 25.1 to 91.0 μM. researchgate.net Specifically, compounds with a para-substituted R group showed the best inhibitory effects. researchgate.net Another study on 4-pyrazolyl benzenesulfonamide (B165840) derivatives revealed that several compounds displayed appreciable antibacterial activity against both Escherichia coli and S. aureus when compared to ampicillin. nih.gov

Below is a table summarizing the antibacterial activity of selected this compound derivatives:

Derivative TypeBacterial Strain(s)Activity (MIC/MBC/IC50)Reference(s)
Pyrazole-thiazole hybridsS. aureus, K. planticolaMIC/MBC: 1.9/7.8 to 3.9/7.8 µg/ml; IC50: 11.8 µM jocpr.com
Naphthyl-substituted pyrazole hydrazonesGram-positive strains, A. baumanniiMIC: 0.78–1.56 µg/ml nih.gov
Pyrazole derivativesGram-positive and Gram-negative bacteriaMIC: as low as 12.5 µg/ml nih.gov
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitrilesS. aureus (MSSA & MRSA)MIC: 25.1 to 91.0 µM researchgate.net
4-pyrazolyl benzenesulfonamidesE. coli, S. aureusAppreciable activity compared to ampicillin nih.gov

Antifungal Activity Evaluation

The antifungal properties of this compound derivatives have been extensively studied, particularly against phytopathogenic fungi that pose a significant threat to agriculture.

Novel pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone have demonstrated significant in vitro and in vivo activity against several agricultural fungi. acs.org For example, one such compound showed excellent bioactivity against Botrytis cinerea and Sclerotinia sclerotiorum with median effective concentrations (EC50) of 0.40 and 3.54 mg/L, respectively. acs.org Another derivative displayed remarkable antifungal activity against Valsa mali with an EC50 value of 0.32 mg/L. acs.org

In a different study, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Notably, some of these compounds showed over 50% inhibition of G. zeae at a concentration of 100 µg/mL. mdpi.com Similarly, isoxazolol pyrazole carboxylate derivatives have been synthesized and evaluated, with one compound showing strong antifungal activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL. nih.gov

The antifungal activity of selected this compound derivatives is summarized in the table below:

Derivative TypeFungal Strain(s)Activity (EC50)Reference(s)
Pyrazole carboxylate with thiazole backboneBotrytis cinerea0.40 mg/L acs.org
Pyrazole carboxylate with thiazole backboneSclerotinia sclerotiorum3.54 mg/L acs.org
Pyrazole carboxylate with thiazole backboneValsa mali0.32 mg/L acs.org
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamideGibberella zeae>50% inhibition at 100 µg/mL mdpi.com
Isoxazolol pyrazole carboxylateRhizoctonia solani0.37 µg/mL nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms for their antibacterial action is the disruption of the bacterial cell wall. nih.gov This disruption compromises the structural integrity of the bacterium, leading to cell death.

Another significant mechanism is the inhibition of bacterial DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase that is essential for DNA replication, recombination, and repair in bacteria. By inhibiting this enzyme, pyrazole derivatives effectively halt these vital processes, preventing bacterial proliferation. Docking studies have suggested that certain 4-pyrazolyl benzenesulfonamide derivatives can bind to the active site of DNA-gyrase B. nih.gov

For their antifungal activity, a key proposed mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH). acs.org SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. Molecular docking studies have shown that some pyrazole carboxylate derivatives can interact with key residues of SDH. acs.org

Anti-inflammatory Potential and Receptor Antagonism

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant anti-inflammatory potential, primarily through the inhibition of inflammatory pathways and antagonism of specific receptors.

Inhibition of Inflammatory Pathways and Enzymes

Research has shown that certain pyrazole derivatives can effectively reduce inflammation. A study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed that compounds with dimethoxyphenyl substitutions exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.govnih.gov Several 4-pyrazolyl benzenesulfonamide derivatives have been shown to exhibit good selective inhibitory activity against the COX-2 enzyme. nih.gov

P2Y14R Antagonism and Immunomodulatory Effects

A significant breakthrough in understanding the anti-inflammatory action of these compounds has been the discovery of their potent antagonism of the P2Y14 receptor (P2Y14R). nih.govacs.org The P2Y14R is a G protein-coupled receptor that is activated by UDP-sugars and is implicated in innate immune system diseases. nih.govacs.org

A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were designed and synthesized as novel P2Y14R antagonists. nih.govacs.org One optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, demonstrated a very high binding affinity to P2Y14R with an IC50 of 1.93 nM. nih.govacs.org In an acute peritonitis model, this compound was able to significantly reduce the levels of the pro-inflammatory cytokines IL-6, IL-1β, and TNF-α induced by lipopolysaccharide (LPS). nih.govacs.org This demonstrates a clear link between P2Y14R antagonism and an immunomodulatory effect, suggesting that these derivatives could be promising candidates for treating inflammatory conditions.

Anticancer and Cytotoxic Profile

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving direct interaction with DNA and inhibition of key enzymes in cancer-related pathways.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have highlighted the in vitro cytotoxic effects of this compound derivatives against various human cancer cell lines. These compounds have shown promising activity against breast, liver, lung, and colon cancer cells, among others.

For instance, a series of novel pyrazole carbaldehyde derivatives were synthesized and evaluated for their anti-breast cancer activity. One compound, in particular, demonstrated excellent cytotoxicity against MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 0.25 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC₅₀ of 0.95 μM). mdpi.com Another study reported on pyrazolo[4,3-c]pyridine derivatives, with one compound showing potent activity against MCF-7 and HepG2 (liver cancer) cells (IC₅₀ = 1.937 and 3.695 µg/mL, respectively), and another being highly effective against HCT116 (colon cancer) cells (IC₅₀ = 2.914 µg/mL). mdpi.com

Furthermore, pyrazolo[3,4-b]pyridine analogs have shown remarkable cytotoxicity toward HepG2, MCF-7, and HeLa (cervical cancer) cells, with IC₅₀ values ranging from 3.11 to 4.91 µM and 4.06 to 4.24 µM for two of the most potent compounds. nih.gov A separate series of polysubstituted pyrazole derivatives also exhibited significant anticancer activity against HepG2 cells, with one compound having an IC₅₀ value of 2 µM, lower than the standard drug cisplatin (B142131) (IC₅₀ = 5.5 µM). nih.gov

The cytotoxic effects of these pyrazole derivatives are not limited to a single cancer type. Studies have shown their efficacy against A549 lung cancer cells as well. nih.govnih.govacs.org For example, new pyrazole derivatives were found to be effective in inhibiting the growth of A549 cells, with one compound having an EC₅₀ of 220.20 µM. nih.gov Another study identified a novel pyrazole derivative, PTA-1, which was particularly potent against the A549 cell line with a 50% cytotoxic concentration (CC₅₀) of 0.17 µM. mdpi.com

The table below summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines.

Derivative TypeCancer Cell LineIC₅₀/EC₅₀/CC₅₀Reference
Pyrazole carbaldehyde derivativeMCF-70.25 µM mdpi.com
Pyrazolo[4,3-c]pyridine derivativeMCF-71.937 µg/mL mdpi.com
Pyrazolo[4,3-c]pyridine derivativeHepG23.695 µg/mL mdpi.com
Pyrazolo[4,3-c]pyridine derivativeHCT1162.914 µg/mL mdpi.com
Pyrazolo[3,4-b]pyridine analogHepG23.11–4.91 µM nih.gov
Pyrazolo[3,4-b]pyridine analogMCF-73.11–4.91 µM nih.gov
Pyrazolo[3,4-b]pyridine analogHeLa4.06–4.24 µM nih.gov
Polysubstituted pyrazole derivativeHepG22 µM nih.gov
Pyrazole derivativeA549220.20 µM nih.gov
Pyrazole-thiadiazole hybridA5491.537 ± 0.097 µM acs.org
Pyrazole derivative (PTA-1)A5490.17 µM mdpi.com
Pyrazole derivative (P3C)MDA-MB-2310.25 - 0.49 µM nih.gov

DNA-Binding Interactions as a Mechanism of Action

A key mechanism contributing to the anticancer activity of this compound derivatives is their ability to interact with DNA. jst.go.jpjst.go.jpnih.gov These interactions can disrupt DNA's normal functions, ultimately leading to cell death.

Studies have shown that these compounds can bind to the minor groove of DNA. nih.govjst.go.jpjst.go.jp The pyrazole ring, with its electron-rich system, can embed into the DNA minor groove and form π–π stacking interactions with the DNA bases. jst.go.jp The presence of positive charges on the molecule can further enhance this binding affinity. jst.go.jpnih.gov

Several analytical techniques have been employed to confirm and characterize these DNA-binding interactions, including electronic absorption spectroscopy, fluorescence titration assays, and viscosity measurements. jst.go.jpnih.govnih.gov For example, one study found that a 1H-pyrazole-3-carboxamide derivative exhibited a high DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. jst.go.jpnih.gov This compound also caused a significant decrease in the fluorescence emission of an ethidium (B1194527) bromide–calf thymus DNA complex, indicating a strong interaction that affects the DNA conformation. jst.go.jpnih.gov Furthermore, some derivatives have demonstrated the ability to cleave supercoiled plasmid DNA, suggesting a direct damaging effect on DNA. jst.go.jpnih.gov

Molecular docking studies have provided further insights into the binding modes of these compounds with DNA, corroborating the experimental findings. nih.govjst.go.jp These studies suggest that the pyrazole nucleus plays a crucial role in the molecule's ability to incorporate into the DNA structure. jst.go.jpnih.gov

Enzyme Inhibition in Cancer Pathways

In addition to interacting with DNA, derivatives of this compound also exert their anticancer effects by inhibiting key enzymes involved in cancer progression. mdpi.commdpi.comnih.govfrontiersin.orgnih.gov These enzymes are often part of signaling pathways that regulate cell growth, proliferation, and survival.

Kinase Inhibition: A significant number of pyrazole derivatives have been identified as potent kinase inhibitors. mdpi.commdpi.comnih.govnih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a common feature of cancer. Pyrazole-based compounds have been shown to inhibit various kinases, including:

Cyclin-Dependent Kinases (CDKs): Some pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been identified as potential CDK2 inhibitors. mdpi.com One derivative, in particular, showed significant inhibitory activity against CDK2/cyclin A2 protein kinase, with 60% inhibition at a concentration of 10 µM. mdpi.com Another study reported a pyrazole derivative with an IC₅₀ value of 0.199 µM against CDK2. nih.gov

Phosphoinositide 3-Kinase (PI3K): A series of pyrazole carbaldehyde derivatives were designed as potential PI3K inhibitors. mdpi.com The most potent compound in this series exhibited excellent cytotoxicity against MCF-7 breast cancer cells. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Fused pyrazole derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, both of which are crucial for tumor growth and angiogenesis. frontiersin.org One compound was identified as a potent EGFR inhibitor (IC₅₀ = 0.06 µM), while another was a potent VEGFR-2 inhibitor (IC₅₀ = 0.22 µM). frontiersin.org

Other Kinases: Pyrazole derivatives have also been shown to inhibit other kinases such as Akt1, haspin kinase, and PIM-1 kinase. mdpi.comnih.gov

Other Enzyme Inhibition:

Xanthine (B1682287) Oxidase (XO): Some pyrazolyl analogues have demonstrated anticancer properties by inhibiting xanthine oxidase. nih.gov One compound, in particular, showed potent XO inhibitory activity (IC₅₀ = 0.83 µM) and was effective against colorectal carcinoma cell lines. nih.gov

The table below provides a summary of the enzyme inhibitory activities of various this compound derivatives.

Derivative TypeTarget EnzymeIC₅₀Reference
Pyrazolo[1,5-a]pyrimidine derivativeCDK2/cyclin A260% inhibition at 10 µM mdpi.com
Pyrazole derivativeCDK20.199 µM nih.gov
Pyrazole carbaldehyde derivativePI3KPotent cytotoxicity mdpi.com
Fused pyrazole derivativeEGFR0.06 µM frontiersin.org
Fused pyrazole derivativeVEGFR-20.22 µM frontiersin.org
Pyrazolo[4,3-f]quinoline derivativeHaspin Kinase>90% inhibition at 100 nM mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativePIM-1 Kinase0.60 µM mdpi.com
Pyrazolyl analogueXanthine Oxidase0.83 µM nih.gov

Enzyme Inhibition Studies beyond Cancer and Inflammation

The inhibitory effects of this compound derivatives are not confined to cancer and inflammation-related enzymes. Research has also explored their potential in other fields, such as agriculture and the management of metabolic disorders.

Transketolase Inhibition for Herbicidal Applications

Transketolase (TK) is a crucial enzyme in the Calvin cycle of plant photosynthesis, making it a viable target for the development of new herbicides. acs.orgnih.govbohrium.com A series of pyrazole amide derivatives have been designed and synthesized as potential TK inhibitors. acs.orgnih.govbohrium.com

In vitro bioassays have shown that some of these compounds exhibit significant herbicidal activity. acs.orgnih.gov For instance, two compounds, 6ba and 6bj, displayed high root inhibition of about 90% against Digitaria sanguinalis (crabgrass) and 80% against Amaranthus retroflexus (redroot pigweed) and Setaria viridis (green foxtail). acs.orgnih.gov These compounds were more effective than the commercial herbicides mesotrione (B120641) and nicosulfuron (B1678754) in these tests. acs.orgnih.gov

Further studies confirmed the inhibitory effect of these compounds on TK enzyme activity, and molecular docking analyses suggested that they bind effectively to the active site of the enzyme. nih.govbohrium.com Additionally, propionamide-pyrazole-carboxylate analogues have also been identified as promising TK inhibitors with good herbicidal activity against several weed species. nih.gov These findings suggest that pyrazole derivatives targeting TK could be developed into new and effective herbicides. acs.orgnih.govnih.gov

Glycosidase Enzyme Inhibition (α-glucosidase, α-amylase)

Derivatives of this compound have also been investigated for their ability to inhibit glycosidase enzymes, such as α-glucosidase and α-amylase. researchgate.netmdpi.comfrontiersin.org These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. frontiersin.org

Several studies have reported that pyrazole derivatives can effectively inhibit these enzymes. For example, a series of sulfonamide-based acyl pyrazoles were found to be potent α-glucosidase inhibitors, with IC₅₀ values ranging from 1.13 to 28.27 µM, which is more potent than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM). frontiersin.org Another study on pyrazolo[3,4-b]pyridine derivatives also demonstrated significant α-amylase inhibitory activity. mdpi.com

The inhibitory potential of these compounds is influenced by the nature and position of substituents on the pyrazole ring. mdpi.comfrontiersin.org In silico docking studies have helped to understand the structure-activity relationships and the binding interactions of these compounds with the active sites of α-glucosidase and α-amylase. frontiersin.org These findings highlight the potential of this compound derivatives as therapeutic agents for the management of diabetes. researchgate.netfrontiersin.orgeurekaselect.com

Xanthine Oxidase Inhibition

Derivatives of the pyrazole scaffold have been identified as a promising class of non-purine xanthine oxidase (XO) inhibitors, an enzyme crucial in the metabolic pathway that produces uric acid. Elevated levels of uric acid can lead to conditions such as gout. Research into pyrazole-based compounds has revealed structural features that contribute to potent inhibitory activity against this enzyme.

One notable example from a series of 1-phenylpyrazoles is the compound 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) . This compound demonstrated significant inhibitory potency against xanthine oxidase. nih.govsigmaaldrich.com The structure-activity relationship (SAR) studies within this class of compounds have highlighted the importance of specific substitutions on the pyrazole and phenyl rings for effective enzyme inhibition. While not a direct derivative of this compound, the findings from Y-700 and its analogues provide valuable insights into the pharmacophore required for xanthine oxidase inhibition by pyrazole-containing molecules. The exploration of various substituents on the pyrazole core continues to be an active area of research in the development of novel XO inhibitors. researchgate.net

Table 1: Xanthine Oxidase Inhibitory Activity of a Key 1-Phenylpyrazole Derivative

Compound Description Activity Reference
Y-700 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid Potent in vitro xanthine oxidase inhibitor nih.govsigmaaldrich.com

Other Biological Activities and Therapeutic Explorations

Antioxidant Properties and Free Radical Scavenging

The pyrazole nucleus is a constituent of various compounds that have demonstrated notable antioxidant and free radical scavenging activities. These properties are crucial in combating oxidative stress, which is implicated in numerous pathological conditions.

A study on a novel 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside (SM1) , synthesized from D-glucose and 1H-pyrazole-3-carbohydrazide, revealed potent antioxidant capabilities. The compound was effective in various radical scavenging assays, including those for DPPH, ABTS, and H2O2. research-nexus.net Furthermore, research into 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has also indicated their potential as antioxidants. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton within the pyrazole ring. nih.gov Another investigation into 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives confirmed their efficacy in scavenging DPPH radicals. nih.gov

Table 2: Antioxidant Activity of Representative Pyrazole Derivatives

Compound/Derivative Class Assay Result Reference
5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside (SM1) DPPH, ABTS, H2O2 radical scavenging Potent antioxidant and radical scavenger research-nexus.net
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives Radical Scavenging Assays Showed potent radical scavenging activity nih.gov
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one DPPH radical scavenging Exhibited good antioxidant activity nih.gov

Potential Anti-diabetic Activity

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. Several derivatives of pyrazole have been investigated for their potential in this area.

A significant finding is the potent α-glucosidase inhibitory activity of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside (SM1) , which exhibited an IC50 value of 59.75 µM, outperforming the standard drug acarbose. research-nexus.net Further studies on other pyrazole-based compounds have also demonstrated their ability to inhibit both α-amylase and α-glucosidase. ekb.eg For instance, a series of acyl pyrazole sulfonamides were found to be highly potent α-glucosidase inhibitors, with IC50 values ranging from 1.13 to 28.27 µM, significantly more effective than acarbose. frontiersin.org These findings underscore the potential of the pyrazole scaffold in the design of new anti-diabetic agents.

Table 3: Anti-diabetic Activity of Pyrazole Derivatives via α-Glucosidase Inhibition

Compound/Derivative Class IC50 Value (µM) Standard Drug (Acarbose) IC50 (µM) Reference
5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside (SM1) 59.75 72.58 research-nexus.net
Acyl pyrazole sulfonamides 1.13 - 28.27 35.1 frontiersin.org
2,3-Dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde Potent inhibitors - acs.org

Vasorelaxant Activity of Structural Analogues

Structural analogues of this compound have been explored for their potential cardiovascular effects, specifically their ability to induce vasorelaxation, which can be beneficial in the treatment of hypertension.

Research into new pyrazole-tetrazole hybrid compounds has identified promising vasorelaxant agents. One such compound, ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate , demonstrated a significant vasorelaxant effect, reaching 70% relaxation at a concentration of 10⁻⁴ M. researchgate.net This effect was found to be partially dependent on the endothelium. Further investigations on pyranopyrazole derivatives have also revealed their capacity to act as vasorelaxants, suggesting a mechanism that may involve the blockade of calcium channels. sums.ac.ir These studies indicate that the pyrazole-3-carboxylate core can be a valuable template for developing new vasorelaxant drugs.

Table 4: Vasorelaxant Activity of a Pyrazole-Tetrazole Derivative

Compound Concentration Vasorelaxant Effect (%) Reference
Ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate 10⁻⁴ M 70 researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on Biological Efficacy

The biological activity of pyrazole (B372694) derivatives can be finely tuned by altering the substitution patterns on the pyrazole ring. nih.govfrontiersin.org Modifications at the N1, C3, and C5 positions have been shown to significantly influence the pharmacological properties of these compounds.

Influence of Methyl Group at Position 5 on Metabolic Stability

The introduction of a methyl group, particularly at the C5 position of the pyrazole ring, can have a profound impact on the metabolic stability of the resulting compound. Increased metabolic stability is a desirable property in drug candidates as it can lead to improved oral bioavailability and a longer duration of action.

In the development of protein kinase inhibitors, the addition of a methyl group to the pyrazole ring has been shown to be a key factor in enhancing potency and, in some cases, contributing to time-dependency and a slow dissociation from the target. nih.gov For instance, the presence of a methyl group on a pyrazole ring within a Cdc7 inhibitor was critical for its high potency. nih.gov Furthermore, in a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group at the 6-position of the core structure significantly improved stability in human liver microsomes (HLM). acs.org This was attributed to the methyl group sterically hindering the recognition of the compound by metabolic enzymes like cytochrome P450, thereby preventing rapid turnover. acs.org

Systematic modifications to pyrazole-based compounds have demonstrated that even small alkyl groups can block metabolic recognition, leading to enhanced stability. acs.org This principle is a cornerstone of medicinal chemistry, where strategic methylation can shield a molecule from metabolic degradation without negatively impacting its primary biological activity.

Effect of N1-Substituents on Bioactivity and Selectivity

The N1 position of the pyrazole ring is a critical site for modification, and the nature of the substituent at this position can dramatically alter the bioactivity and selectivity of the compound. The N1 substituent can influence the compound's orientation within a biological target's binding pocket, its physicochemical properties such as lipophilicity and solubility, and its susceptibility to metabolism. nih.gov

In a study of pyrazole-based cannabinoid receptor ligands, various cycloalkyl groups were introduced at the N1 position. nih.gov The binding affinities for CB1 and CB2 receptors were found to be dependent on the geometry of these N1-substituents relative to the pyrazole ring. nih.gov This highlights how N1-substitutions can modulate receptor selectivity.

Furthermore, in the context of meprin α and β inhibitors, N-substitution of a 3,5-diphenylpyrazole (B73989) scaffold with lipophilic moieties like methyl or phenyl groups led to a decrease in inhibitory activity. nih.gov This suggests that for certain targets, an unsubstituted N1 position may be preferable for optimal binding. The process of N-alkylation on asymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 isomers, with the ratio depending on the reaction conditions and the nature of other substituents on the ring. nih.gov This regioselectivity is a key consideration in the synthesis and design of N1-substituted pyrazole derivatives.

The table below illustrates the impact of different N1-substituents on the inhibitory activity of pyrazole derivatives against meprin α and β.

CompoundN1-SubstituentMeprin α IC₅₀ (nM)Meprin β IC₅₀ (nM)
7a H18 ± 216 ± 2
21a Methyl110 ± 1067 ± 12
21b Phenyl70 ± 5110 ± 10

Data sourced from a study on pyrazole-based meprin inhibitors. nih.gov

Role of Carboxylate Ester Group Modifications

The carboxylate ester group at the C3 position of methyl 1H-pyrazole-3-carboxylate is a key functional handle that can be modified to modulate the compound's properties. This group can participate in hydrogen bonding interactions within a target's active site and influences the molecule's polarity and solubility.

In the development of inhibitors of phagocytosis for immune cytopenias, a series of pyrazole derivatives were synthesized and evaluated. acs.org A compound with a methyl ester at the C3 position demonstrated significantly higher inhibitory activity compared to its corresponding carboxylic acid analog. acs.org This finding underscores the importance of the ester moiety for potency in this specific biological context. The approximately 7-fold difference in activity between the methyl ester and its carboxylate analog suggests that the ester group may play a crucial role in target engagement or cell permeability. acs.org

Conversely, in other contexts, hydrolysis of the ester to the corresponding carboxylic acid can be beneficial. For instance, pyrazole-4-carboxylic acid derivatives have shown potent anti-inflammatory activity by inhibiting COX-2. nih.govfrontiersin.org The conversion of the ester to a carboxylic acid can introduce a charged group that may form favorable ionic interactions with the target protein.

The table below shows the difference in inhibitory activity between a C3-methyl ester pyrazole derivative and its carboxylate analog in a phagocytosis assay.

CompoundC3-SubstituentIC₅₀ (µM)
33 Methyl Ester12.4 ± 2.7
34 Carboxylic Acid> 100

Data sourced from a study on small molecule inhibitors of immune cytopenias. acs.org

Scaffold Optimization Strategies for Enhanced Potency and Selectivity

Scaffold optimization is a critical process in drug discovery that aims to improve the therapeutic properties of a lead compound. For pyrazole-based molecules, this involves strategic modifications to the core pyrazole ring and its substituents to enhance potency, selectivity, and drug-like properties. nih.govresearchgate.net

One common strategy is the introduction of various functional groups at different positions of the pyrazole ring to explore new interactions with the biological target. nih.govfrontiersin.org For example, in the development of kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole fragment afforded more potent and less lipophilic compounds with better drug-like characteristics. nih.gov This demonstrates the value of the pyrazole as a bioisosteric replacement for other aromatic systems.

Another optimization strategy involves the fusion of the pyrazole ring with other heterocyclic systems. This can lead to the creation of novel chemical entities with unique pharmacological profiles. For instance, pyrazolo[3,4-d]pyrimidine and imidazo[1,2-b]pyridazine (B131497) are well-known privileged scaffolds in the design of kinase inhibitors. nih.gov

Furthermore, the exploration of different substitution patterns around the pyrazole core is essential. In a study on cannabinoid receptor ligands, the synthesis of various N1 and C5 substituted cycloalkyl analogs of a pyrazole carboxamide led to the identification of compounds with improved receptor binding affinities and selectivity. nih.gov This systematic approach to scaffold decoration is fundamental to optimizing lead compounds.

Rational Drug Design Approaches Utilizing the Pyrazole Moiety

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. researchgate.net The pyrazole scaffold is frequently employed in such approaches due to its synthetic accessibility and its ability to engage in a variety of interactions, including hydrogen bonding and hydrophobic interactions. nih.govnih.gov

Structure-based virtual screening is a powerful computational technique used to identify potential drug candidates from large chemical libraries. acs.org In one successful example, a virtual screen of hundreds of thousands of small molecules against the active site of the proteasome led to the discovery of a potent pyrazole-based inhibitor. acs.org This compound demonstrated excellent metabolic stability and in vivo efficacy in suppressing solid tumor growth. acs.org

Molecular docking simulations are another key tool in rational drug design. researchgate.net These simulations predict the binding mode of a ligand within a target's active site, providing insights that can guide the design of more potent inhibitors. For instance, docking studies of pyrazole-based VEGFR-2 inhibitors helped to rationalize their observed biological activities and guided the design of analogs with improved potency. rsc.org

The combination of computational methods with synthetic chemistry allows for an iterative process of design, synthesis, and testing, which can significantly accelerate the drug discovery process. researchgate.net The pyrazole moiety, with its well-defined structural features and versatile chemistry, is an ideal scaffold for such rational design strategies. nih.govfrontiersin.org

Coordination Chemistry and Advanced Material Science Applications

Ligand Design and Metal Complex Formation

The design of ligands based on the pyrazole-3-carboxylate scaffold is a key strategy for creating novel coordination complexes. The pyrazole (B372694) ring offers multiple coordination sites, and the carboxylate group provides a versatile binding point for metal ions.

Synthesis of Pyrazole-3-carboxylate-Based Ligands

The synthesis of pyrazole-3-carboxylate-based ligands can be achieved through various organic reactions. A common method involves the condensation of β-ketoesters with hydrazines. For instance, the reaction of δ-unsaturated 1,3-diketoesters with substituted arylhydrazines can yield 1-aryl-3-ethoxycarbonyl-5-styryl-pyrazoles. nih.gov Subsequent hydrolysis of the ester group can then provide the desired carboxylic acid ligand. nih.gov Another approach involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the pyrazole ring, which can then be oxidized to a carboxylic acid. researchgate.net The regioselectivity of these syntheses is a critical aspect, with different reaction conditions and starting materials leading to the formation of different isomers. For example, using arylhydrazine hydrochlorides as starting materials can favor the formation of the 1,3-regioisomer, while using the free hydrazine (B178648) can lead to the 1,5-regioisomer. acs.org

Characterization of Coordination Complexes with Transition Metals (e.g., Manganese, Cobalt, Cadmium)

Once synthesized, these pyrazole-3-carboxylate-based ligands can be reacted with various transition metal salts to form coordination complexes. These complexes are typically characterized using a suite of analytical techniques to determine their structure and properties.

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional arrangement of atoms within the complex, revealing coordination numbers, geometries, and bond lengths. nih.govresearchgate.netnih.gov Spectroscopic methods such as infrared (IR) and UV-Vis spectroscopy provide information about the bonding environment of the ligand and the electronic transitions within the metal center. researchgate.netnih.govnih.gov Thermogravimetric analysis (TGA) is used to assess the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.netnih.gov

The table below summarizes key characterization data for selected transition metal complexes with pyrazole-carboxylate-based ligands.

ComplexMetal IonLigandCoordination GeometryKey Characterization TechniquesRef.
[Mn2(Hpzbpdc)2(dmf)2]Manganese(II)4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acidDistorted OctahedralSingle-Crystal X-ray Diffraction, Magnetic Susceptibility nih.gov
{[Ni2(3-PCA)2(DMAP)4(H2O)2]·2H2O}2Nickel(II)Pyrazole-3-carboxylic acidDinuclearSingle-Crystal X-ray Diffraction, IR, TGA, Magnetic Susceptibility researchgate.net
[Cd(Hpzbpdc)(H2O)]·H2OCadmium(II)4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acidDistorted OctahedralSingle-Crystal X-ray Diffraction, Luminescence Spectroscopy nih.gov
[Cu2(3-PCA)2(4-PP)2·2H2O]nCopper(II)Pyrazole-3-carboxylic acidDinuclear units forming a 2D layerSingle-Crystal X-ray Diffraction, IR, TGA, Magnetic Susceptibility researchgate.net

Supramolecular Assembly and Coordination Polymers

The ability of pyrazole-3-carboxylate ligands to bridge multiple metal centers is fundamental to the construction of supramolecular assemblies and coordination polymers. These extended structures can exhibit a variety of dimensionalities and topologies, leading to interesting and useful properties.

Construction of 1D, 2D, and 3D Coordination Architectures

The final dimensionality of the coordination architecture is influenced by several factors, including the coordination preferences of the metal ion, the specific pyrazole-carboxylate ligand used, and the reaction conditions such as solvent and temperature. rsc.org

1D Chains: One-dimensional chains can be formed when the metal-ligand interactions propagate in a single direction. rsc.org For example, a one-dimensional coordination chain containing a [Cu₃(pzdc)₂] secondary building unit has been synthesized. rsc.org

2D Layers: Two-dimensional layered structures arise when the coordination extends in two directions. These layers can be further linked by weaker interactions like hydrogen bonding or π-π stacking to form a three-dimensional supramolecular network. nih.govresearchgate.netmdpi.com

3D Frameworks: Three-dimensional frameworks, including metal-organic frameworks (MOFs), are formed when the coordination network extends in all three dimensions. These materials are often porous and have high surface areas, making them suitable for applications in gas storage and separation. nih.gov The reaction of 3,5-pyrazoledicarboxylic acid with organotin chlorides can lead to the formation of coordination polymers containing large macrocyclic voids. acs.org

The formation of these architectures is often guided by the principles of supramolecular chemistry, where non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the assembly of the final structure. mdpi.comresearchgate.net

Exploration of Magnetic Properties in Metal-Organic Frameworks

Metal-organic frameworks incorporating paramagnetic transition metal ions can exhibit interesting magnetic properties. The magnetic behavior of these materials is determined by the nature of the metal ions and the way they are linked by the organic ligands.

Metal-Organic FrameworkMetal IonMagnetic PropertyKey FindingRef.
[Mn₂(Hpzbpdc)₂(dmf)₂]Manganese(II)AntiferromagneticAntiferromagnetic interactions between Mn(II) ions. nih.gov
{[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂Nickel(II)AntiferromagneticAntiferromagnetic interactions between Ni(II) ions. researchgate.net
[Cu₂(3-PCA)₂(4-PP)₂·2H₂O]nCopper(II)AntiferromagneticAntiferromagnetic interactions between Cu(II) ions. researchgate.net
Cobalt-based MOFCobalt(II)Single-Molecule Magnet BehaviorExhibits slow magnetic relaxation with a Ueff value of 34 K. acs.orgfigshare.com
Nickel-based MOFNickel(II)AntiferromagneticShows interesting antiferromagnetic behavior. acs.org

Catalytic Applications of Pyrazole-Containing Systems

Pyrazole-containing systems, including those derived from methyl 1H-pyrazole-3-carboxylate, have shown significant promise in the field of catalysis. The presence of both a Brønsted acidic NH group and a Lewis basic nitrogen atom in the pyrazole ring allows these ligands to participate in a variety of catalytic transformations. nih.gov

Protic pyrazole complexes have been successfully employed as catalysts in several reactions, including the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov The pyrazole NH group can act as a proton shuttle or engage in hydrogen bonding to facilitate substrate activation. nih.gov For example, in the catalytic disproportionation of hydrazine, the pyrazole NH group promotes the heterolytic cleavage of the N-N bond through hydrogen bonding. nih.gov

Furthermore, pyrazole-based ligands have been used to enhance the catalytic activity of metal centers in polymerization reactions. The use of pyrazole ligands with titanium isopropoxide has been shown to significantly improve the catalytic activity for the ring-opening polymerization of L-lactide. rsc.org Copper(II) complexes with pyrazole-based ligands have also been investigated for their catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency of these systems can be influenced by the nature of the ligand, the metal salt, and the solvent. mdpi.com Additionally, palladium-catalyzed C-H functionalization reactions of pyrazoles have been developed for the formation of C-C bonds, providing a direct route to functionalized pyrazole derivatives. researchgate.net

Development in Advanced Materials (e.g., Polymers, Coatings)

This compound and its derivatives are increasingly recognized for their valuable role in the development of advanced materials. The unique structural and chemical properties of the pyrazole ring, combined with the reactivity of the carboxylate group, make these compounds versatile building blocks in polymer chemistry and functional coatings.

In the realm of polymers , pyrazole-carboxylate ligands are instrumental in the crystal engineering of coordination polymers. acs.org These materials are formed through the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks with a wide array of potential applications, including in catalysis, gas storage, and magnetism. The specific geometry and electronic properties of the pyrazole ligand influence the resulting structure and properties of the coordination polymer.

For coatings , pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the material from the corrosive environment. acs.orgresearchgate.net The nitrogen atoms in the pyrazole ring and the oxygen atoms of the carboxylate group can act as active centers for adsorption onto the metal surface. researchgate.net

Detailed Research Findings

Research into the application of pyrazole carboxylates in advanced materials has yielded significant insights into their structure-property relationships.

In the field of coordination polymers , studies have explored the use of mixed-ligand systems to create novel materials with tailored architectures. For instance, the combination of a bis-pyrazole ligand with dicarboxylate coligands has led to the synthesis of new coordination polymers with varying dimensionalities and magnetic properties. acs.org In one such study, a two-dimensional polymer was formed, while a change in synthesis conditions resulted in a three-dimensional structure exhibiting weak antiferromagnetic coupling. acs.org These findings highlight the ability to fine-tune the material's properties by carefully selecting the building blocks and reaction conditions.

Regarding protective coatings , research has focused on the synthesis of new pyrazole derivatives and the evaluation of their corrosion inhibition performance. Studies have shown that these compounds can act as effective mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net The formation of a protective layer on the metal surface has been confirmed through various analytical techniques, and the adsorption of these inhibitors is often found to follow the Langmuir adsorption isotherm, indicating a strong interaction with the substrate. researchgate.netresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have further elucidated the interaction between the pyrazole inhibitors and the metal surface, confirming the role of the molecule's electronic structure in the adsorption process. researchgate.net

The following tables summarize key research findings on the use of this compound and related derivatives in polymers and coatings.

Table 1: Research Findings on Pyrazole-Based Polymers

Polymer System Ligands Used Key Findings Resulting Properties
Cobalt Coordination Polymer 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole), (S,S)-1,4,5,8-naphthalenetetracarboxylic diimide-N,N′-bis(2-propionate) Formation of chiral two-dimensional sheets with significant π–π stacking interactions. acs.org Potential for enantioselective applications.
Cobalt Coordination Polymer 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole), 1,4-bis((3-carboxyphenyl)methyl)piperazine Synthesis of a two-dimensional polymer with octahedral Co(II) ions. acs.org Defined network structure.
Cobalt Coordination Polymer 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole), 1,4-bis((3-carboxyphenyl)methyl)piperazine Modification of synthesis conditions led to a three-dimensional structure with pyrazolate-bridged dimers of tetrahedral Co(II) ions. acs.org Weak antiferromagnetic coupling.

Table 2: Research Findings on Pyrazole-Based Coatings for Corrosion Inhibition

Inhibitor Substrate Corrosive Medium Inhibition Mechanism Key Findings
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) Carbon Steel 1 M HCl Adsorption on the metal surface, forming a protective film. acs.org The compound acts as a corrosion inhibitor. acs.org
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) Carbon Steel 1 M HCl Adsorption on the metal surface, forming a protective film. acs.org The compound exhibits stability against hydrolysis due to its aromatic ester nature and conjugated system. acs.org
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1) Mild Steel 1 M HCl Mixed-type inhibitor; adsorption follows Langmuir isotherm. researchgate.net Effective corrosion inhibitor. researchgate.net

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Methodologies

The development of efficient and regioselective synthetic routes is crucial for expanding the chemical space accessible from Methyl 1H-pyrazole-3-carboxylate. Current research focuses on creating diverse libraries of pyrazole (B372694) derivatives.

A notable approach involves the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. acs.org The selectivity of this reaction is dependent on the nature of the hydrazine (B178648) used; arylhydrazine hydrochlorides yield the 1,3-regioisomer, while free hydrazines produce the 1,5-regioisomer exclusively. acs.org Further exploration of this methodology could lead to the synthesis of a wide array of pyrazole analogues with tailored substitution patterns.

Another promising strategy is the development of one-step methods for creating pyrazole-3-carboxylic acids from versatile synthons like furandiones. nih.gov These efficient synthetic protocols are essential for the rapid generation of compound libraries for high-throughput screening.

Deepening Mechanistic Understanding of Biological Actions

While numerous pyrazole derivatives have demonstrated interesting biological activities, a deeper understanding of their mechanisms of action at the molecular level is required. For instance, some 1H-pyrazole-3-carboxamide derivatives have shown antiproliferative effects against cancer cell lines and have been found to interact with DNA. jst.go.jp Further studies are needed to elucidate the precise nature of this DNA binding and its downstream cellular consequences.

In the context of agrochemicals, derivatives of this compound have been identified as potent inhibitors of transketolase (TKL), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway of plants. nih.gov Future research should focus on detailed enzymatic and structural studies to understand the specific interactions between these inhibitors and the TKL active site, which can guide the design of more potent and selective herbicides.

Advanced SAR and Lead Optimization for Therapeutic Candidates

Systematic structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. By synthesizing and evaluating a series of analogues with varied substituents, researchers can identify key structural features responsible for biological activity and selectivity.

For example, in the development of anticancer agents, it has been observed that the nature of the substituent at the 1-position and other positions of the pyrazole ring significantly influences cytotoxicity. nih.govacs.org Similarly, for inhibitors of immune cytopenias, the presence and position of a methyl ester group can dramatically affect inhibitory activity. acs.org Advanced SAR studies, incorporating computational modeling and experimental validation, will be instrumental in designing next-generation therapeutic candidates with improved efficacy and reduced off-target effects.

Integration of In Silico and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is a powerful strategy for accelerating the drug discovery process. nih.gov In silico techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can be used to predict the binding of pyrazole derivatives to their biological targets, prioritize compounds for synthesis, and rationalize observed SAR data. nih.govnih.govnih.gov

For instance, molecular docking has been successfully used to predict the binding modes of pyrazole-based inhibitors with enzymes like α-glucosidase and transketolase. nih.govnih.gov These computational insights, when combined with experimental data from in vitro and in vivo assays, can guide the rational design of more potent and selective inhibitors. The use of machine learning and other artificial intelligence approaches will likely play an increasingly important role in navigating the vast chemical space of pyrazole derivatives and predicting their biological activities. researchgate.net

Expanding Applications in Agrochemical and Environmental Chemistry

The versatility of the pyrazole scaffold extends beyond pharmaceuticals into agrochemical and environmental applications. chemimpex.comnih.gov Derivatives of this compound have already shown significant promise as herbicides. nih.gov Future research could explore their potential as fungicides, insecticides, and plant growth regulators. The stability and reactivity of this compound make it an attractive starting point for developing new crop protection agents. chemimpex.com

In environmental chemistry, pyrazole-based compounds could be investigated for their potential as sensors for detecting pollutants or as catalysts for environmental remediation processes. The ability to fine-tune the electronic and steric properties of the pyrazole ring through chemical modification makes it a versatile platform for these applications.

Development of this compound as a Tool Compound in Biological Research

Beyond its direct therapeutic or agrochemical applications, this compound and its derivatives can serve as valuable tool compounds for basic biological research. chemimpex.com These molecules can be used to probe the function of specific enzymes or signaling pathways, helping to elucidate fundamental biological processes. chemimpex.com

For example, a highly selective inhibitor of a particular kinase, developed from a pyrazole scaffold, could be used to study the role of that kinase in cellular signaling and disease. The development of a diverse toolbox of pyrazole-based chemical probes with well-defined biological targets will be a valuable resource for the broader life sciences community.

Q & A

Q. What are the standard synthetic routes for Methyl 1H-pyrazole-3-carboxylate, and what parameters require optimization?

this compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Catalyst use : Acidic or basic catalysts (e.g., acetic acid) improve cyclization kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Store in tightly sealed containers at 0–8°C to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in medicinal chemistry?

  • Stoichiometric tuning : Use a 1.2:1 molar ratio of hydrazine to β-ketoester to drive cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 5-position to enhance stability and bioactivity .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound analogs?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), especially for high-resolution datasets .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds) and packing patterns .
  • ORTEP-III : Generates publication-quality thermal ellipsoid diagrams to validate atomic displacement parameters .

Q. How do structural modifications at the pyrazole ring influence biological activity?

  • 3-Carboxylate group : Critical for hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • N1-substituents : Bulky groups (e.g., benzyl) enhance lipophilicity and blood-brain barrier penetration .
  • 5-Position derivatives : Electron-deficient substituents (e.g., Cl, CF₃) improve binding affinity to hydrophobic pockets .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities (<0.5%) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • ¹H/¹³C NMR : Assigns regiochemistry (e.g., pyrazole C3 vs. C5 substitution) via coupling patterns .

Q. How can researchers resolve contradictions in crystallographic data for novel derivatives?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Validation tools : Check R-factors (<5%) and ADPs with Mercury’s "Structure Validation" module .
  • Cross-referencing : Compare with Cambridge Structural Database (CSD) entries for analogous compounds .

Methodological Challenges

Q. What strategies mitigate side reactions during esterification of pyrazole-carboxylic acids?

  • Protecting groups : Use tert-butyl esters to prevent decarboxylation during acidic conditions .
  • Low-temperature saponification : NaOH/EtOH at 0°C minimizes hydrolysis of sensitive substituents .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Docking studies : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.